1-azido-2-chloro-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-chloro-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group, a chloro group, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-azido-2-chloro-3-(trifluoromethyl)benzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 1-chloro-2-nitro-3-(trifluoromethyl)benzene, is reacted with sodium azide under controlled conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the azidation process is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-chloro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitrenes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Various oxidizing agents like peracids or transition metal catalysts.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Amines: Resulting from the reduction of the azido group.
Nitrenes: Formed through oxidation reactions.
Scientific Research Applications
1-Azido-2-chloro-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles and other nitrogen-containing heterocycles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-azido-2-chloro-3-(trifluoromethyl)benzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a reactive intermediate, forming stable triazole rings. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. The chloro group can also participate in further substitution reactions, making the compound a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
- 1-Azido-2-chloro-4-(trifluoromethyl)benzene
- 1-Azido-2-bromo-3-(trifluoromethyl)benzene
- 1-Azido-2-fluoro-3-(trifluoromethyl)benzene
Uniqueness: 1-Azido-2-chloro-3-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. The presence of both an azido group and a trifluoromethyl group on the same benzene ring provides a combination of high reactivity and stability, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
2732246-52-3 |
---|---|
Molecular Formula |
C7H3ClF3N3 |
Molecular Weight |
221.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.